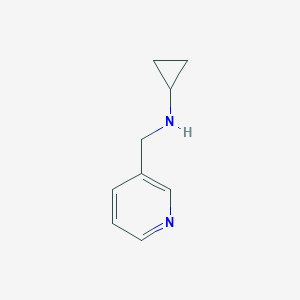

N-(pyridin-3-ylmethyl)cyclopropanamine

Overview

Description

The compound’s core structure, featuring a pyridine ring and a cyclopropane moiety, allows it to interact with different biological targets and catalytic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine typically involves the reaction of pyridine derivatives with cyclopropane intermediates. One common method involves the use of α-bromoketones and 2-aminopyridines under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine by controlling the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Alfa Chemistry offer this compound for experimental and research use, indicating that it is produced on a larger scale for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)cyclopropanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2 and TBHP, and reducing agents depending on the desired product. The reaction conditions can vary, but they often involve mild and metal-free environments .

Major Products

The major products formed from these reactions include various amides and imidazopyridines, which have significant biological and therapeutic value .

Scientific Research Applications

N-(pyridin-3-ylmethyl)cyclopropanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in various therapeutic agents.

Industry: Utilized in the development of new materials and catalytic systems .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)cyclopropanamine-related compounds can be diverse, depending on the context of their application. For instance, in medicinal chemistry, N-(pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which is crucial for the biosynthesis of aldosterone.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-yl)amides

- 3-bromoimidazo[1,2-a]pyridines

- N-(pyridin-2-yl)benzamides

Uniqueness

N-(pyridin-3-ylmethyl)cyclopropanamine is unique due to its combination of a pyridine ring and a cyclopropane moiety, which allows it to interact with different biological targets and catalytic systems. This structural uniqueness makes it a valuable compound in various fields of research .

Biological Activity

N-(pyridin-3-ylmethyl)cyclopropanamine is an organic compound with a unique structural configuration that includes a cyclopropanamine moiety attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of nitric oxide synthase (NOS) isoforms. The following sections explore its synthesis, biological activity, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : Approximately 150.20 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and various organic solvents

The presence of the cyclopropane ring contributes to the compound's rigidity, which can enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound has been accomplished through various methods, including:

- C–C Bond Cleavage : Utilizing iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to facilitate the formation of the cyclopropanamine structure.

- Multi-step Synthetic Routes : Involving the reaction of α-bromoketones with 2-aminopyridine, leading to the desired product through chemodivergent synthesis pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

- Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown promise as an inhibitor of neuronal NOS, suggesting potential applications in neuropharmacology and cardiovascular health. This selectivity towards specific NOS isoforms may lead to therapeutic benefits in conditions related to neurodegeneration.

This compound interacts with various biological targets by binding to active sites on enzymes and receptors. This interaction can modulate their activity and influence cellular pathways, contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(pyridin-2-ylmethyl)cyclopropanamine | C₉H₁₂N₂ | Different position on the pyridine ring affecting activity |

| N-(pyridin-4-ylmethyl)cyclopropanamine | C₉H₁₂N₂ | Potentially different NOS selectivity |

| 1-(pyridin-3-yl)-N-methylcyclopropanamine | C₁₀H₁₅N₂ | Methyl substitution on nitrogen may alter pharmacokinetics |

This comparison highlights how variations in the pyridine ring's position can affect biological activity and selectivity towards NOS isoforms.

Case Studies and Research Findings

- Neuropharmacological Studies : Preliminary investigations have indicated that this compound may play a role in modulating neurodegenerative conditions through its NOS inhibition properties.

- Cardiovascular Applications : The compound's ability to inhibit neuronal NOS suggests potential therapeutic applications in managing cardiovascular diseases linked to nitric oxide dysregulation.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFHAPIXJIHOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360631 | |

| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183609-18-9 | |

| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(pyridin-3-yl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.